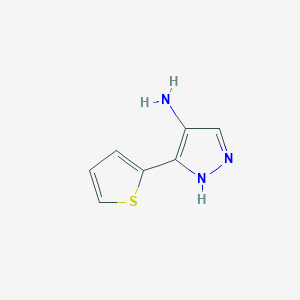

3-(Thiophen-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C7H7N3S/c8-5-4-9-10-7(5)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) |

InChI Key |

FXKLOOCBHXZGBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiophen 2 Yl 1h Pyrazol 4 Amine

Retrosynthetic Analysis of the 3-(Thiophen-2-yl)-1H-pyrazol-4-amine Core Structure

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-N bond of the amine and the C-C and C-N bonds forming the pyrazole (B372694) ring.

A key disconnection is the amine group at the C4 position of the pyrazole ring, leading to a 4-functionalized pyrazole intermediate. This intermediate could be a 4-halopyrazole, a 4-nitropyrazole, or a pyrazole-4-carboxylic acid derivative, which can be converted to the amine functionality through various known chemical transformations.

Further disconnection of the pyrazole ring itself typically follows two main pathways. The most common approach involves a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. In this case, the 1,3-dicarbonyl precursor would need to incorporate the thiophene-2-yl moiety. An alternative disconnection involves a [3+2] cycloaddition reaction.

This analysis suggests that the synthesis can be approached by first constructing the 3-(thiophen-2-yl)-1H-pyrazole core, followed by the introduction of the amine group at the 4-position.

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound are typically multi-step processes that focus on the sequential construction of the heterocyclic system and the introduction of the required functional groups.

Multi-Step Synthesis of the Pyrazole Ring System

The formation of the pyrazole ring is a cornerstone of the synthesis. A widely used method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. To obtain the desired 3-(thiophen-2-yl) substitution, the starting β-dicarbonyl compound must contain a thiophene-2-yl group.

One common precursor is a thiophene-containing chalcone (B49325) analogue. researchgate.netupb.ro The synthesis begins with a Claisen-Schmidt condensation between 2-acetylthiophene (B1664040) and an appropriate aldehyde to form a chalcone. upb.ro This chalcone is then converted into a 1,3-diketone. The final step in forming the pyrazole ring is the cyclization of this diketone with hydrazine hydrate. researchgate.netupb.ro

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Acetylthiophene, Benzaldehyde derivative | Ethanol, NaOH, rt, overnight | Thiophene-containing chalcone |

| 2 | Chalcone | Bromine, Chloroform, rt, 2 h | Chalcone dibromide |

| 3 | Chalcone dibromide | Sodium methoxide, Methanol, reflux; then HCl | 1,3-Diketone |

| 4 | 1,3-Diketone | Hydrazine hydrate, Ethanol, reflux, 2 h | 3(5)-(Thiophen-2-yl)-5(3)-aryl-1H-pyrazole |

Table 1: Multi-step synthesis of a thiophene-substituted pyrazole from a chalcone analogue. researchgate.netupb.ro

Another approach starts with the condensation of acetyl thiophene (B33073) with a hydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde. rsc.org

Integration of the Thiophene Substituent

The thiophene moiety is typically introduced at the beginning of the synthetic sequence by using a thiophene-containing starting material. As mentioned, 2-acetylthiophene is a common precursor. upb.ro This ensures the correct placement of the thiophene group at the 3-position of the pyrazole ring. The robustness of the thiophene ring allows it to remain intact throughout the subsequent reaction steps involved in the pyrazole ring formation and functionalization.

Introduction of the Amine Functionality

The introduction of an amine group at the 4-position of the pyrazole ring is a critical step. This is often achieved by first introducing a different functional group at this position, which can then be converted to an amine.

One common strategy is the nitration of the 3-(thiophen-2-yl)-1H-pyrazole core, followed by the reduction of the nitro group to an amine. Another approach involves the formylation of the pyrazole ring at the 4-position to yield a pyrazole-4-carbaldehyde. rsc.org This aldehyde can then be converted to an oxime, which is subsequently reduced to the amine.

Alternatively, a 4-halopyrazole can be used as a precursor. The halogen can be displaced by an amine source, although this reaction can sometimes be challenging. A more recent method involves the use of a hypervalent iodine-mediated electrophilic functionalization to introduce a handle at the C-4 position, which can then be converted to an amine. beilstein-journals.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry aims to develop more efficient and environmentally friendly methods. These advanced strategies often involve the use of catalysis to improve reaction rates, yields, and selectivity.

Catalytic Approaches for Enhanced Synthesis Efficiency

Catalytic methods can be employed at various stages of the synthesis of this compound. For instance, the formation of the pyrazole ring itself can be catalyzed. Copper-catalyzed [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with alkynoates provide a route to substituted pyrazoles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are valuable for the synthesis of functionalized pyrazole amides, which could be precursors to the target amine. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov For example, a bromo-substituted thiophene pyrazole can be coupled with various boronic acids to introduce diversity, and subsequent functional group manipulation can lead to the desired amine. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov

| Reaction Type | Catalyst | Reactants | Product |

| Suzuki-Miyaura Coupling | Pd(0) | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, Arylboronic acid | Arylated thiophene pyrazole amide |

Table 2: Example of a Pd(0)-catalyzed Suzuki-Miyaura cross-coupling for the functionalization of a thiophene pyrazole derivative. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov

These catalytic methods often offer milder reaction conditions, higher functional group tolerance, and better atom economy compared to conventional stoichiometric reactions, making them attractive for the efficient synthesis of complex molecules like this compound.

Due to the highly specific nature of the requested article on "this compound," a thorough search of available scientific literature did not yield specific synthetic methodologies, green chemistry applications, flow chemistry implementations, reaction parameter optimizations, or scale-up considerations for this particular compound. The existing research primarily focuses on derivatives or related thiophene-pyrazole structures.

Consequently, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would require significant extrapolation from unrelated compounds and would not be based on direct research findings for the target molecule, thereby failing to meet the core requirements of the request for a thorough, informative, and scientifically accurate article based on detailed research findings.

Derivatization and Structural Modification of 3 Thiophen 2 Yl 1h Pyrazol 4 Amine

Strategies for Functional Group Transformations at the Amine Position

Acylation Reactions to Form Amides

Acylation of the 4-amino group to form the corresponding amide is a fundamental transformation. This reaction is typically achieved by treating the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. Research into related pyrazole-thiophene structures has demonstrated various methodologies for amide bond formation.

For instance, studies on the synthesis of pyrazole-thiophene-based amide derivatives have explored the reaction between pyrazole (B372694) amines and thiophene (B33073) carboxylic acids. nih.gov Different protocols involving catalysts like titanium tetrachloride (TiCl₄) or coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) have been utilized. nih.gov The success and yield of these reactions can be influenced by factors such as the presence of substituents on the pyrazole nitrogen. Unprotected pyrazoles have been shown to provide better yields in some cases, suggesting that the N-H of the pyrazole ring can play a role in the reaction's efficiency. nih.gov

| Reactants | Acylating Agent/Method | Product | Yield (%) | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 5-bromothiophene carboxylic acid / TiCl₄, Pyridine | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12 | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 5-bromothiophene carboxylic acid / DCC, DMAP | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 8 | nih.gov |

| 5-methyl-1H-pyrazol-3-amine | 5-bromothiophene carboxylic acid / DCC, DMAP | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 68 | nih.gov |

Alkylation Reactions to Form Substituted Amines

Alkylation of the 4-amino group leads to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination. In reductive amination, the amine is first condensed with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ, typically with agents like sodium borohydride, to yield the substituted amine. This two-step, one-pot procedure is a versatile method for introducing a wide array of alkyl and aryl-alkyl groups.

Formation of Urea and Thiourea Derivatives

The nucleophilic amine at the C4 position readily reacts with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These reactions are typically addition reactions that proceed smoothly under mild conditions. researchgate.net The synthesis of such derivatives is a common strategy in medicinal chemistry to introduce hydrogen-bonding motifs and modulate physicochemical properties. nih.govresearchgate.netnih.gov

For example, a general synthesis involves reacting an aminopyrazole with a substituted aryl isocyanate or isothiocyanate in a suitable solvent like acetonitrile. researchgate.net This approach has been used to generate libraries of urea and thiourea compounds from various heterocyclic amines for biological screening. researchgate.netmdpi.com

| Amine Precursor | Reagent | Product Type | Reference |

| Heterocyclic Amine | Aryl isocyanate | Urea derivative | researchgate.net |

| Heterocyclic Amine | Aryl isothiocyanate | Thiourea derivative | researchgate.netresearchgate.net |

| 4-Aminoacetophenone | Phenyl isothiocyanate | Thiourea derivative | mdpi.com |

Condensation Reactions for Schiff Base Formation

The primary amine of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.com This reaction typically involves refluxing the amine and the carbonyl compound in a solvent like isopropyl alcohol, often with a catalytic amount of acid (e.g., acetic acid).

The formation of Schiff bases is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. eijppr.com A related reaction involves the condensation with thiosemicarbazide to form thiosemicarbazones, which are compounds containing the R₂C=N-NH-C(=S)NH₂ structure. nih.gov For instance, pyrazole-4-carbaldehydes have been reacted with thiosemicarbazide to produce the corresponding pyrazolyl-methylene)hydrazine-1-carbothioamide. nih.gov

| Amine Reactant | Carbonyl Reactant | Product Type | Conditions | Reference |

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted aromatic aldehyde | Schiff Base (Imine) | Isopropyl alcohol, catalytic acetic acid, reflux | |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | Ethanol, catalytic acetic acid, reflux | nih.gov |

| Aniline derivatives | Thiophene-2-carbaldehyde | Schiff Base (Imine) | Theoretical Study | eijppr.com |

Modifications and Substitutions on the Pyrazole Ring System

Beyond the amine group, the pyrazole ring itself offers sites for modification, particularly at the nitrogen atoms.

N-Substitution of the Pyrazole Heteroatom

The pyrazole ring contains two nitrogen atoms, and the N-H proton can be substituted with various groups. N-substitution significantly alters the electronic and steric properties of the pyrazole system and can prevent or direct further reactions at other positions. Direct N-alkylation or N-arylation of the pyrazole ring is a common synthetic strategy.

A direct method for preparing N-substituted pyrazoles involves the reaction of primary aliphatic or aromatic amines with a 1,3-dicarbonyl compound and an aminating agent. acs.org This multicomponent approach allows for the construction and N-functionalization of the pyrazole ring in a single synthetic operation. Another example includes the reaction of chalcone-type compounds with phenyl hydrazine (B178648) to yield N-phenyl substituted pyrazole-thiophene hybrids. nih.gov

Furthermore, the formation of carbothioamides at the pyrazole nitrogen has been documented. For example, reacting a 4,5-dihydro-1H-pyrazole precursor with thiosemicarbazide can lead to the formation of a pyrazole-1-carbothioamide. nih.gov This demonstrates that under certain conditions, the pyrazole nitrogen can act as a nucleophile to form thiourea-like structures.

| Reaction Type | Reactants | Product Feature | Reference |

| Multicomponent Reaction | Primary amine, 1,3-dicarbonyl, aminating agent | N-substituted pyrazole | acs.org |

| Cyclocondensation | Chalcone (B49325), Phenyl hydrazine | N-phenyl pyrazole | nih.gov |

| Cyclocondensation | 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Thiosemicarbazide | N-carbothioamide pyrazole | nih.gov |

Substitutions at the Pyrazole C-5 Position

The functionalization of the C-5 position of the pyrazole ring in this compound presents a viable strategy for introducing structural diversity. While direct electrophilic substitution on the pyrazole ring typically favors the C-4 position, alternative methods can be employed to achieve C-5 substitution.

One potential approach involves the regioselective metalation of the pyrazole ring. For instance, deprotonation at the C-5 position of N-protected pyrazoles using a strong base, followed by quenching with an electrophile, can lead to C-5 substituted products. A study on pyrazole 1-oxides demonstrated that regioselective deprotonation at C-5 could be achieved, allowing for the introduction of various aryl groups via subsequent cross-coupling reactions nih.gov. While this method would require an additional N-oxidation step on the this compound core, it highlights a feasible pathway for C-5 functionalization.

Another strategy could involve the synthesis of pyrazole precursors already bearing a functional group at the C-5 position, which can then be further modified. For example, the synthesis of 5-substituted pyrazoles can be achieved through the condensation of appropriately substituted 1,3-dicarbonyl compounds with hydrazines mdpi.com.

Table 1: Potential Strategies for C-5 Substitution of this compound

| Strategy | Description | Potential Substituents | Reference |

| Metalation/Deprotonation | Regioselective deprotonation at C-5 of an N-protected pyrazole followed by reaction with an electrophile. | Alkyl, Aryl, Halogen | nih.gov |

| Synthesis from Precursors | Cyclization of a 1,3-dicarbonyl compound bearing a substituent at the corresponding position to form the C-5 substituted pyrazole. | Alkyl, Aryl | mdpi.com |

Derivatization of the Thiophene Moiety

The thiophene ring of this compound is amenable to various derivatization reactions, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. In 2-substituted thiophenes, such as the parent compound, electrophilic attack predominantly occurs at the C-5 position, which is the most activated position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: Bromination or chlorination of the thiophene ring can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, typically leading to the introduction of a nitro group at the C-5 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the thiophene ring, typically at the C-5 position, using a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF) mdpi.com. A study on the Vilsmeier-Haack reaction of (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine demonstrated the successful formylation of the thiophene ring, leading to the synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes mdpi.com.

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thiophene ring. These reactions typically require a pre-functionalized thiophene, such as a halogenated derivative. For instance, a 5-bromo-3-(thiophen-2-yl)-1H-pyrazol-4-amine derivative, obtained via electrophilic bromination, could serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: This reaction couples the brominated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position of the thiophene ring mdpi.comnih.gov.

C-H Activation: More recent methods involve the direct C-H functionalization of the thiophene ring, avoiding the need for pre-halogenation. Palladium-catalyzed direct C-H arylation has been successfully applied to the C-2 and C-3 positions of the thiophene ring in thieno-pyridines and -pyrimidines, suggesting its potential applicability to the this compound scaffold researchgate.net.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

| Reaction | Substrate | Reagents | Product | Reference |

| Suzuki Coupling | 5-Bromo-3-(thiophen-2-yl)-1H-pyrazol-4-amine derivative | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-amine derivative | mdpi.comnih.gov |

| Direct C-H Arylation | This compound | Aryl halide, Pd catalyst, Ligand, Base | 5-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-amine derivative | researchgate.net |

Combinatorial Chemistry Approaches for Generating this compound Analog Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of analogs of a lead compound like this compound. Both solid-phase and solution-phase parallel synthesis methodologies can be employed to introduce diversity at various positions of the molecular scaffold.

A solid-phase synthesis approach could involve immobilizing a precursor to the pyrazole or thiophene ring onto a solid support. For example, a resin-bound 1,3-diketone could be reacted with a thiophene-containing hydrazine to construct the pyrazole ring. Subsequent diversification could be achieved by reacting the immobilized intermediate with a variety of building blocks before cleavage from the resin mdpi.com.

Diversity-oriented synthesis (DOS) is another relevant strategy that aims to generate structurally diverse and complex molecules from simple starting materials. This approach could be used to create a library of fused heterocyclic systems derived from this compound researchgate.net. The synthesis of bis-heterocyclic compounds containing both pyrazole and thiophene moieties demonstrates the feasibility of constructing such libraries beilstein-journals.orgfrontiersin.org.

Chemoinformatic Analysis of the Chemical Space of this compound Derivatives

Chemoinformatic analysis plays a crucial role in understanding the structure-activity relationships (SAR) and guiding the design of new analogs of this compound. Various computational techniques can be applied to explore the chemical space of its derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of the derivatives with their biological activity. These models can help in identifying key structural requirements for enhanced potency nih.govnih.gov.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. Molecular docking studies of thiophene-pyrazole derivatives can provide insights into their binding modes and help in designing new analogs with improved affinity and selectivity nih.govdntb.gov.ua.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for the biological activity of a series of compounds. A pharmacophore model for this compound derivatives can be used to screen virtual libraries for new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex nih.govmdpi.com.

Table 3: Chemoinformatic Tools for Analyzing this compound Derivatives

| Technique | Application | Insights Gained |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for biological activity. | Identify key steric and electronic features for activity. |

| Molecular Docking | Predict binding modes to biological targets. | Understand ligand-receptor interactions and guide design. |

| Pharmacophore Modeling | Identify essential 3D features for activity. | Screen virtual libraries for new active compounds. |

| Molecular Dynamics Simulations | Study the dynamic behavior of ligand-receptor complexes. | Assess binding stability and detailed interactions. |

Spectroscopic and Advanced Analytical Methodologies for 3 Thiophen 2 Yl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the chemical environments of protons and carbons within a molecule, providing critical insights into its atomic-level structure.

The ¹H NMR spectrum of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and aromatic systems.

The protons of the thiophene (B33073) ring are expected to appear as a set of coupled multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. Specifically, the proton at the 5-position of the thiophene ring (H-5') is anticipated to be the most downfield, appearing as a doublet of doublets, due to coupling with H-3' and H-4'. The protons at the 3' and 4' positions will also present as multiplets in this region.

The pyrazole (B372694) ring contains a single proton at the 5-position (H-5), which is expected to resonate as a singlet, likely in the range of 7.5-8.0 ppm. The broad singlet corresponding to the pyrazole N-H proton is predicted to appear further downfield, typically above 10.0 ppm, and its chemical shift can be highly dependent on the solvent and concentration. The protons of the amine group (NH₂) at the 4-position are also expected to produce a broad singlet, the chemical shift of which can vary significantly depending on solvent and temperature, but is generally expected between 4.0 and 6.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Pyrazole) | 7.5 - 8.0 | s (singlet) | - |

| H-3' (Thiophene) | 7.2 - 7.5 | dd (doublet of doublets) | J(H3'-H4') ≈ 3.5, J(H3'-H5') ≈ 1.2 |

| H-4' (Thiophene) | 7.0 - 7.2 | dd (doublet of doublets) | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.5 |

| H-5' (Thiophene) | 7.6 - 7.9 | dd (doublet of doublets) | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.2 |

| NH (Pyrazole) | > 10.0 | br s (broad singlet) | - |

| NH₂ (Amine) | 4.0 - 6.0 | br s (broad singlet) | - |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region of the spectrum, typically between 120 and 145 ppm. The carbon atom attached to the pyrazole ring (C-2') will likely be the most downfield among the thiophene carbons. The quaternary carbon of the pyrazole ring attached to the thiophene moiety (C-3) is also expected in this region. The other two pyrazole carbons, C-4 and C-5, will have chemical shifts influenced by the attached amino group and the ring nitrogen atoms, respectively. The C-4 carbon, bearing the electron-donating amino group, is expected to be more upfield compared to C-3 and C-5.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | 140 - 145 |

| C-4 (Pyrazole) | 115 - 125 |

| C-5 (Pyrazole) | 130 - 135 |

| C-2' (Thiophene) | 135 - 140 |

| C-3' (Thiophene) | 125 - 130 |

| C-4' (Thiophene) | 127 - 132 |

| C-5' (Thiophene) | 124 - 129 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the coupled protons of the thiophene ring (H-3', H-4', and H-5'), confirming their connectivity. No cross-peaks are expected for the singlet of the pyrazole H-5 or the broad singlets of the NH and NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum will show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for the protonated carbons of the thiophene and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. For instance, the pyrazole proton H-5 is expected to show correlations to the pyrazole carbons C-3 and C-4. The thiophene protons will show correlations to adjacent thiophene carbons and to the pyrazole carbon C-3, confirming the link between the two heterocyclic rings.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₇H₇N₃S), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value to confirm its elemental composition.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₇N₃S + H]⁺ | 166.0433 |

Note: This value is calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

The fragmentation of the protonated this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for such heterocyclic systems include the loss of small neutral molecules and the cleavage of the rings. Potential fragmentation pathways could involve:

Loss of ammonia (NH₃): Cleavage of the amino group could lead to a fragment ion with a loss of 17 Da.

Cleavage of the pyrazole ring: The pyrazole ring could undergo fragmentation, leading to the loss of species such as HCN or N₂.

Cleavage of the thiophene ring: The thiophene ring might fragment with the loss of species like H₂S or C₂H₂.

Loss of the thiophenyl radical: Cleavage of the bond between the pyrazole and thiophene rings could result in the formation of a pyrazolyl cation and a thiophenyl radical.

The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong evidence to confirm the proposed structure of this compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the amine (NH₂) group and the pyrazole N-H bond would be indicated by stretching vibrations in the region of 3100-3500 cm⁻¹. Specifically, the N-H stretching of the pyrazole ring is anticipated to appear as a broad band, while the amine group may show two distinct peaks corresponding to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations from both the thiophene and pyrazole rings are expected to appear just above 3000 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrazole and thiophene rings typically occur in the 1400-1650 cm⁻¹ region. The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. The characteristic C-S stretching vibration of the thiophene ring would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹.

While a specific spectrum for this compound is not widely published, data from related pyrazole derivatives provide insight into the expected vibrational frequencies. For instance, various N-substituted pyrazole derivatives exhibit the characteristic C=N and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ range. mdpi.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrazole) | Stretching | 3100 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N (Pyrazole) | Stretching | 1550 - 1650 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-S (Thiophene) | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of this compound, arising from the conjugation between the thiophene and pyrazole rings, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The electronic spectrum is anticipated to show absorptions corresponding to π → π* transitions. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation. For related thiophene-pyrazole derivatives, absorption maxima are typically observed in the range of 250-400 nm. researchgate.net The specific λmax for this compound would depend on the solvent polarity, as solvatochromic effects can shift the absorption bands.

Analysis of the UV-Vis spectrum allows for the determination of the molar absorptivity (ε), which is a measure of the probability of the electronic transition. A high molar absorptivity is indicative of a highly probable π → π* transition, which is characteristic of extensively conjugated molecules.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) |

| π → π* | 250 - 400 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the analysis of closely related structures, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, provides valuable insights into the likely molecular conformation and intermolecular interactions. researchgate.netnih.gov

For a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the crystal structure was determined to be in the orthorhombic space group Pca21. semanticscholar.org This analysis revealed the planarity of the pyrazole and thiophene rings and the dihedral angle between them. In the solid state, molecules of this type are often linked by hydrogen bonds, for instance, involving the amine group and the nitrogen atoms of the pyrazole ring, forming extended supramolecular architectures.

A hypothetical crystallographic analysis of this compound would determine key parameters such as the crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule. This information is crucial for understanding the structure-property relationships of the compound.

Table 3: Illustrative Crystallographic Data for a Related Thiophene-Pyrazole Derivative

| Parameter | Value (for a representative derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1035 |

| b (Å) | 12.0193 |

| c (Å) | 15.1312 |

| β (°) | 94.347 |

| Volume (ų) | 1469.52 |

Data for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

The retention time of the compound is dependent on its polarity; more polar compounds elute earlier. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve good separation from any impurities. A UV detector is commonly used for the detection of aromatic compounds like this pyrazole derivative. The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity.

Table 4: Typical HPLC Conditions for the Analysis of Pyrazole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. adelphi.edu Common derivatization techniques include silylation or acylation of the amine and pyrazole N-H groups.

The mass spectrum of the derivatized compound would provide information about its molecular weight and fragmentation pattern. The fragmentation of pyrazole rings in mass spectrometry is well-studied and can provide structural confirmation. researchgate.net The molecular ion peak would be observed, and characteristic fragment ions would result from the cleavage of the thiophene and pyrazole rings and the loss of substituents.

Table 5: Predicted GC-MS Data for a Derivatized this compound

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected Molecular Ion (M⁺) | Dependent on the silyl derivative formed |

| Key Fragment Ions | Corresponding to the loss of CH₃, Si(CH₃)₃, and cleavage of the heterocyclic rings |

Computational Chemistry and Molecular Modeling Studies of 3 Thiophen 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to find the conformation with the lowest potential energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

| Parameter | Optimized Value |

| Total Energy (Hartree) | -859.345 |

| Dipole Moment (Debye) | 3.45 |

| C-S Bond Length (Å) | 1.73 |

| N-N Bond Length (Å) | 1.35 |

| C-N (amine) Bond Length (Å) | 1.38 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for a molecule of this nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the amine group, while the LUMO would likely be distributed across the pyrazole (B372694) ring. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Global Electrophilicity Index (ω) | 2.73 |

Note: The data in this table is hypothetical and illustrative of typical values for similar heterocyclic compounds.

Electrostatic Potential Surface (ESP) Analysis for Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack.

In the case of this compound, the ESP analysis would likely show a negative potential around the nitrogen atoms of the pyrazole ring, the sulfur atom of the thiophene ring, and the nitrogen of the amine group, indicating these are sites for potential electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the pyrazole N-H would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movements.

These simulations can reveal the preferred conformations of the molecule in a solution, the flexibility of the thiophene-pyrazole linkage, and how the molecule interacts with its surroundings through hydrogen bonds and other non-covalent interactions. This information is particularly valuable for understanding how the molecule might behave in a biological system.

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Protein-Ligand Docking for Elucidating Binding Modes

To explore the potential biological activity of this compound, molecular docking studies would be performed against various protein targets. For instance, due to the prevalence of the pyrazole scaffold in kinase inhibitors, a likely target for docking studies would be the ATP-binding site of a protein kinase.

The docking simulations would predict the most stable binding pose of the molecule within the active site and estimate the binding affinity, often expressed as a docking score. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, the amine and pyrazole N-H groups could act as hydrogen bond donors, while the nitrogen atoms of the pyrazole and the sulfur of the thiophene could act as hydrogen bond acceptors.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 |

| Cyclin-Dependent Kinase 2 | -9.2 | Gln131, Asp145, Leu83 |

| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results obtained from molecular docking studies.

Virtual Screening Methodologies for Identification of Potential Hits

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. For a compound like this compound, both structure-based and ligand-based virtual screening approaches can be employed to identify its potential biological targets and to discover new, structurally similar compounds with potential therapeutic activity.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in the context of identifying inhibitors for targets like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), the crystal structure of the enzyme would be used. A library of compounds, including this compound, would be docked into the active site of the enzyme. The docking scores, which estimate the binding affinity, are then used to rank the compounds. Thiophene-bearing pyrazole derivatives have been investigated as potential inhibitors of these enzymes, and molecular docking studies have been crucial in elucidating their binding modes. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are utilized. These approaches use the information from a set of known active compounds (ligands) to identify others with similar properties. Pharmacophore modeling and shape similarity are common LBVS techniques. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For this compound, a pharmacophore model could be generated based on its key chemical features and used to screen databases for compounds that match this pharmacophoric pattern.

A virtual screening protocol for pyrazole derivatives has been proposed based on machine-learning studies, which can be considered a sophisticated form of LBVS. nih.gov This approach uses computational models trained on known active and inactive compounds to predict the activity of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By quantifying the structural features of molecules (molecular descriptors), a predictive model can be built. This model can then be used to estimate the activity of newly designed compounds, guiding the synthesis of more potent analogs.

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For derivatives of this compound, a variety of descriptors can be calculated to capture their structural nuances. These are typically categorized as follows:

1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural fragments. Adjacency and distance matrix descriptors have been shown to be influential in QSAR models of pyrazole derivatives.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include solvent-accessible surface area and molecular volume.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability. These properties are crucial for understanding a drug's pharmacokinetic profile.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of a molecule. nih.gov Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. Density Functional Theory (DFT) is a common method for calculating these descriptors for pyrazole derivatives. nih.gov

A study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives utilized 2D-QSAR modeling, highlighting the importance of selected descriptors in predicting antioxidant activity. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Category | Examples | Description |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties of the molecule. |

| 2D Descriptors | Balaban J Index, Kier & Hall Connectivity Indices | Describe the topology and branching of the molecule. |

| 3D Descriptors | Solvent-Accessible Surface Area, Molecular Volume | Relate to the size and shape of the molecule in 3D space. |

| Physicochemical | LogP, Molar Refractivity | Describe properties like hydrophobicity and polarizability. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Describe the electronic structure and reactivity of the molecule. |

Once a set of descriptors has been calculated for a series of this compound derivatives with known biological activities, a mathematical model can be constructed using various statistical methods. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to build linear QSAR models.

The reliability and predictive power of the developed QSAR model must be rigorously validated. This is a crucial step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (q²) is a key metric from this analysis. A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: This is considered the most stringent test of a QSAR model's predictive power. The initial dataset is split into a training set, which is used to build the model, and a test set, which is kept aside. The model is then used to predict the activities of the compounds in the test set. The predictive ability of the model is assessed by calculating the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model has good predictive power for external compounds.

For pyrazole derivatives, QSAR models have been developed and validated using these statistical parameters. For example, a study on pyrazole derivatives as EGFR inhibitors used both internal (Q²cv) and external (Q²ext) validation to confirm the model's predictive capabilities. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² or Q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive R² for External Test Set | R²_pred | A measure of the model's ability to predict the activity of new, external compounds. | > 0.6 |

| Root Mean Square Error | RMSE | A measure of the average error in the predicted values. | As low as possible |

Applications in Medicinal Chemistry Research and Lead Optimization No Clinical Trial Data

Design and Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-4-amine Analogs as Pharmacological Probes

Analogs of this compound are frequently synthesized to serve as pharmacological probes, which are crucial tools for exploring biological systems and validating drug targets. nih.gov The synthesis of these analogs often involves multi-step reactions, starting with the construction of the core pyrazole (B372694) ring, followed by the introduction of the thiophene (B33073) moiety and subsequent functionalization. mdpi.comsynergypublishers.com

Key synthetic strategies include the condensation of β-keto-nitriles with hydrazine (B178648) to form the aminopyrazole core, followed by coupling reactions to introduce the thiophene ring. mdpi.com Modifications are then systematically introduced at several key positions to probe structure-activity relationships (SAR):

The Amine Group (Position 4): The primary amine is a key site for modification. It can be acylated, alkylated, or used as a handle to link to other molecular fragments. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The Pyrazole Ring: Substitutions on the nitrogen atoms (N1) of the pyrazole ring are common. Introducing different alkyl or aryl groups at this position can significantly alter the compound's interaction with its biological target and affect its metabolic stability. nih.gov

The Thiophene Ring: The thiophene ring itself can be substituted at various positions. The addition of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, impacting its binding capabilities. d-nb.info

These synthesized analogs are then used in various assays to probe their interaction with specific biological targets, such as protein kinases, helping to elucidate the molecular basis of their activity. nih.gov

Strategies for Lead Generation and Optimization Based on the this compound Scaffold

The this compound scaffold has been a focal point for lead generation and optimization in numerous drug discovery programs, particularly in the development of kinase inhibitors. nih.govmdpi.com

Scaffold hopping is a powerful strategy used to identify novel core structures with similar biological activity but different chemical properties. mdpi.com In the context of this compound, medicinal chemists might replace the pyrazole-thiophene core with other bicyclic or heterocyclic systems that can maintain the key pharmacophoric features required for biological activity.

Bioisosteric replacement is a more subtle approach where one functional group is replaced by another with similar physicochemical properties. This is often done to improve potency, selectivity, or pharmacokinetic parameters. nih.gov Common bioisosteric replacements for the thiophene ring include other aromatic systems like furan, pyridine, or even a substituted phenyl ring. d-nb.info The choice of bioisostere can influence the compound's metabolic stability and its interaction with off-target proteins. nih.gov

Table 1: Examples of Bioisosteric Replacements for the Thiophene Ring and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Thiophene | Phenyl | To explore different hydrophobic interactions and potentially alter metabolic pathways. |

| Thiophene | Furan | To modify hydrogen bonding capacity and electronic distribution. |

| Thiophene | Pyridine | To introduce a hydrogen bond acceptor and alter solubility and polarity. |

| Thiophene | Thiazole | To modulate the geometry and electronic properties of the scaffold. nih.gov |

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small molecular fragments for weak binding to a biological target. These fragments are then grown or linked together to create more potent molecules. The this compound scaffold, due to its relatively small size and rich chemical functionality, is well-suited for FBDD approaches.

In a hypothetical FBDD campaign, the aminopyrazole or thiophene-pyrazole core could be identified as an initial fragment hit. Subsequent steps would involve elaborating this core structure by adding substituents that can occupy adjacent binding pockets on the target protein, thereby increasing affinity and potency. This iterative process of fragment evolution allows for a more efficient exploration of chemical space and can lead to the development of highly optimized lead compounds.

Prodrug Design Strategies for Modulating Physicochemical and Biological Properties

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. numberanalytics.com This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov For a molecule like this compound, the primary amine group is a common handle for prodrug derivatization.

Several prodrug strategies can be envisioned for this scaffold:

N-Acylation: The amine can be acylated to form an amide prodrug. The rate of hydrolysis back to the active amine can be tuned by altering the steric and electronic properties of the acyl group.

N-Acyloxyalkylation: This approach creates a carbamate (B1207046) linkage that is designed to be cleaved by esterases, releasing the active amine. researchgate.net

Phosphate (B84403) Prodrugs: A phosphate group can be attached to the amine via a suitable linker. This can dramatically increase aqueous solubility, which is beneficial for intravenous formulations. mdpi.com

Amino Acid Conjugates: Attaching an amino acid to the amine group can leverage amino acid transporters for improved absorption and targeted delivery. nih.gov

These strategies can enhance the "drug-like" properties of the parent compound, leading to improved therapeutic outcomes. numberanalytics.com

Conceptual Development of Targeted Delivery Systems Utilizing this compound Conjugates

Targeted delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target toxicity. This is often achieved by conjugating the drug to a targeting moiety that recognizes specific receptors or antigens on diseased cells. nih.gov

A conceptual approach for the targeted delivery of this compound derivatives involves conjugation to ligands that bind to receptors overexpressed on cancer cells, such as the folate receptor. nih.govwikipedia.org

Conceptual Design of a Folate-Targeted Conjugate:

Drug Moiety: A potent analog of this compound.

Linker: A cleavable linker (e.g., a disulfide or a pH-sensitive linker) that is stable in circulation but releases the drug in the target cell's microenvironment. researchgate.net

Targeting Ligand: Folic acid, which binds with high affinity to the folate receptor on cancer cells. wikipedia.org

Upon administration, the conjugate would circulate in the bloodstream and preferentially bind to folate receptor-positive cancer cells. The conjugate is then internalized by the cell, and the linker is cleaved, releasing the active drug intracellularly, leading to a localized therapeutic effect. researchgate.net

Contribution of this compound Research to Exploring Novel Therapeutic Targets

Research on this compound and its analogs not only contributes to the development of inhibitors for known targets but also aids in the discovery and validation of novel therapeutic targets. This is often achieved through phenotypic screening. criver.com

In a phenotypic screen, a library of compounds, which could include derivatives of this compound, is tested for its ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. enamine.net If a compound from this library shows interesting activity, the next critical step is target deconvolution—the process of identifying the molecular target responsible for the observed phenotype. nih.govnih.gov

The this compound scaffold, being a known kinase binder, can be particularly useful in this context. nih.gov If an analog is identified as a hit in a phenotypic screen, researchers can use techniques like chemical proteomics to identify its binding partners within the cell. This can lead to the discovery of previously unknown kinases or other proteins involved in the disease process, thereby opening up new avenues for therapeutic intervention. criver.combohrium.com

Emerging Research Directions and Future Perspectives for 3 Thiophen 2 Yl 1h Pyrazol 4 Amine

Integration with High-Throughput Screening and Automation Technologies

The discovery and development of novel therapeutic agents and functional materials can be significantly accelerated through modern automation. researchgate.net High-Throughput Screening (HTS) and automated synthesis platforms are pivotal in this regard. For derivatives of the 3-(Thiophen-2-yl)-1H-pyrazol-4-amine scaffold, these technologies offer a pathway to rapidly generate and evaluate large libraries of analogues.

Automated Synthesis: Flow chemistry, or continuous flow processing, is emerging as a safer and more efficient alternative to traditional batch methods for synthesizing pyrazole (B372694) derivatives. mdpi.com This methodology allows for precise control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, which are critical for generating compound libraries. mdpi.com Adapting the synthesis of this compound and its derivatives to flow chemistry could enable the on-demand production of diverse molecules for screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against biological targets. cuanschutz.edu By creating a library of derivatives based on the this compound core, researchers can efficiently screen for various biological activities, such as kinase inhibition or antimicrobial effects. nih.govnih.govresearchgate.net This approach accelerates the identification of lead compounds for further development.

Table 1: High-Throughput Technologies in Pyrazole-Thiophene Research

| Technology | Application for this compound | Potential Advantages |

|---|---|---|

| Flow Chemistry | Automated synthesis of a diverse library of derivatives. | Increased yield, improved safety, high reproducibility, rapid optimization. mdpi.com |

| High-Throughput Screening (HTS) | Rapid evaluation of compound libraries against various biological targets (e.g., kinases, microbes). | Accelerated hit identification, reduced cost per compound screened. cuanschutz.edu |

| High-Content Screening (HCS) | Cellular imaging to assess phenotypic changes and mechanism of action. | Deeper biological insights, identification of novel cellular targets. |

| Computational Modeling | In silico screening and prediction of ADMET properties to prioritize synthesis. | Cost-effective prioritization of candidates, reduced reliance on animal testing. researchgate.net |

Potential Applications Beyond Biological Systems (e.g., materials science, catalysis, if relevant to the scaffold)

While the majority of research on pyrazole-thiophene scaffolds focuses on their pharmacological potential, their unique electronic and structural properties make them attractive for applications in materials science and catalysis. benthamdirect.commdpi.com

Materials Science: Heterocyclic compounds like pyrazoles are integral to the development of functional materials. scielo.br The conjugated system of the pyrazole-thiophene scaffold suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene (B33073) ring can also act as coordination sites for metal ions, making them suitable for creating metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. researchgate.net Research has also been conducted on the nonlinear optical (NLO) properties of pyrazole-thiophene amides, indicating their potential in photonic and optical materials. mdpi.comnih.gov

Catalysis: Pyrazole-based ligands are widely used in catalysis due to their ability to form stable complexes with a variety of transition metals. mdpi.com These complexes can catalyze a range of organic transformations. For instance, copper (II) complexes with pyrazole-derived ligands have been shown to catalyze oxidation reactions. mdpi.com The this compound scaffold could be functionalized to create novel ligands for asymmetric catalysis or polymerization reactions, such as the ring-opening polymerization of ε-caprolactone using aluminium anilido-pyrazolate complexes. rsc.org

Implementation of Sustainable and Green Chemistry Practices in Full Research Lifecycle

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. benthamdirect.comthieme-connect.comresearchgate.net The synthesis of pyrazole derivatives is an area where sustainable practices can be readily implemented. benthamdirect.com

Green Synthetic Methods: Traditional methods for pyrazole synthesis often involve hazardous reagents and solvents. benthamdirect.com Recent advancements focus on environmentally friendly protocols, such as:

Microwave-assisted and grinding techniques: These methods reduce reaction times and energy consumption. nih.gov

Use of green solvents: Water is being explored as a reaction medium, replacing volatile organic compounds. thieme-connect.com

Catalytic approaches: Utilizing catalysts in smaller, non-stoichiometric amounts reduces waste. thieme-connect.com This includes using heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com

Solvent-free reactions: Performing reactions in the solid state eliminates the need for solvents altogether. thieme-connect.com

The synthesis of this compound and its derivatives can be redesigned to incorporate these green chemistry principles, making the entire research and development lifecycle more sustainable. benthamdirect.comresearchgate.net

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole-Thiophene Synthesis | Reference |

|---|---|---|

| Use of Green Solvents | Synthesis in aqueous media. | thieme-connect.com |

| Alternative Energy Sources | Microwave and ultrasonic irradiation to accelerate reactions. | benthamdirect.comscielo.brnih.gov |

| Catalysis | Use of reusable solid acid catalysts (e.g., Al2O3/clay, silica-supported sulfuric acid). | thieme-connect.com |

| Atom Economy | One-pot multicomponent reactions to generate diverse products with high efficiency. | nih.gov |

| Solvent-Free Conditions | Solid-state reactions or grinding techniques. | thieme-connect.comnih.gov |

Current Challenges and Future Opportunities in Developing this compound-Based Research Tools

Despite its potential, the development of research tools based on this compound faces several challenges. A primary hurdle is the limited commercial availability and synthetic accessibility of the core scaffold and its precursors. nih.gov Overcoming this requires the development of robust, scalable, and cost-effective synthetic routes.

Another challenge lies in functionalizing the scaffold. Introducing substituents at specific positions to modulate the molecule's properties can be complex and may require multi-step synthetic sequences. nih.govmdpi.com For example, the synthesis of C-4 thio/selenocyanated pyrazoles has been achieved through hypervalent iodine-mediated electrophilic reactions, showcasing advanced functionalization strategies. beilstein-journals.org

Future opportunities lie in leveraging this scaffold to create specific chemical probes for biological research. By attaching fluorescent tags or reactive groups, derivatives of this compound could be used to label and study specific proteins or cellular pathways. The development of selective kinase inhibitors based on the pyrazole scaffold is a particularly promising area, as demonstrated by the discovery of inhibitors for p38 MAP kinase. nih.govnih.gov

Fostering Interdisciplinary Collaborations for Comprehensive Research on Pyrazole-Thiophene Scaffolds

The multifaceted potential of the pyrazole-thiophene scaffold necessitates a collaborative, interdisciplinary approach to unlock its full value. researchgate.net

Medicinal Chemists and Biologists: Collaboration is crucial for designing, synthesizing, and evaluating new derivatives for specific biological targets. nih.govresearchgate.net

Computational Chemists: Molecular modeling and virtual screening can guide the design of new compounds and predict their properties, accelerating the discovery process. researchgate.netnih.gov

Materials Scientists and Chemical Engineers: Expertise from these fields is essential for exploring applications in electronics, catalysis, and advanced materials, as well as for scaling up synthesis using technologies like flow chemistry. mdpi.comrsc.org

Pharmacologists and Toxicologists: These experts are needed to evaluate the drug-like properties, efficacy, and safety of potential therapeutic candidates.

By fostering these collaborations, the research community can create a comprehensive understanding of the structure-activity relationships of the pyrazole-thiophene scaffold, leading to the development of novel drugs, research tools, and functional materials. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for 3-(Thiophen-2-yl)-1H-pyrazol-4-amine?

Answer:

The synthesis typically involves cyclocondensation reactions between thiophene derivatives and pyrazole precursors. A representative method includes:

- Copper-catalyzed cross-coupling : Reacting iodopyrazole intermediates with thiophene derivatives in the presence of copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours .

- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the product, with yields often optimized by adjusting stoichiometry and reaction time .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL refinement) provides bond lengths, angles, and tautomeric states. For example, a related pyrazole-thiophene compound showed a mean C–C bond length of 0.002 Å and R factor of 0.031, confirming planarity .

- Spectroscopy : NMR (e.g., δ 8.87 ppm for pyrazole protons) and NMR (e.g., 150–160 ppm for aromatic carbons) are used to verify connectivity. HRMS (ESI) with exact mass matching (e.g., 193.0102 Da) ensures molecular identity .

Advanced: How can computational methods resolve discrepancies between solid-state and solution-phase structural data?

Answer:

- DFT calculations : Compare optimized geometries (gas phase/solvent models) with X-ray data to identify tautomeric preferences. For example, thiophene-pyrazole systems may exhibit keto-enol tautomerism in solution but adopt a single form in the solid state .

- Molecular dynamics (MD) simulations : Simulate solvent effects to explain NMR chemical shift variations. Contradictions between crystallographic and spectroscopic data often arise from dynamic equilibria in solution .

Advanced: What strategies mitigate low yields in copper-catalyzed syntheses of this compound?

Answer:

- Catalyst optimization : Replace CuBr with CuI or ligand-stabilized catalysts (e.g., phenanthroline) to enhance reaction efficiency .

- Solvent screening : Switch from DMSO to DMA or DMF to reduce side reactions. Evidence shows DMSO can oxidize intermediates at elevated temperatures .

- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yield (e.g., 15–20% improvement in cyclization steps) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazard classification : Based on analogs, it may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Segregate halogenated organic waste and avoid aqueous neutralization, as thiophene derivatives can form toxic byproducts .

Advanced: How can researchers elucidate the pharmacological relevance of this compound?

Answer:

- Structure-activity relationship (SAR) studies : Modify the thiophene substituents (e.g., electron-withdrawing groups) and test against bacterial targets. Related pyrazole-3-amines show antibacterial activity via enzyme inhibition (e.g., dihydrofolate reductase) .

- In silico docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., kinase domains). Validate with in vitro assays (IC determination) .

Advanced: How should researchers address crystallographic disorder in pyrazole-thiophene systems?

Answer:

- SHELXL refinement : Apply PART commands and isotropic displacement parameters for disordered atoms. For example, partial occupancy models resolved thiophene ring disorder in a related structure .

- Twinned data handling : Use HKLF 5 format in SHELXL to refine against twinned datasets, ensuring accurate R factor convergence (e.g., wR < 0.08) .

Basic: What analytical techniques differentiate regioisomers of pyrazole-thiophene derivatives?

Answer:

- 2D NMR (HSQC, HMBC) : Correlate - couplings to distinguish N1- vs. N2-substituted pyrazoles. For example, HMBC cross-peaks between pyrazole C4 and thiophene protons confirm regiochemistry .

- IR spectroscopy : Characteristic N–H stretches (~3300 cm) and C–S vibrations (~700 cm) provide additional structural clues .

Advanced: How do electronic effects of thiophene substituents influence pyrazole reactivity?

Answer:

- Electron-deficient thiophenes (e.g., with nitro groups) increase electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions. Hammett constants (σ) correlate with reaction rates in SNAr mechanisms .

- Conjugation effects : Thiophene’s π-system stabilizes charge-transfer intermediates, as shown by UV-Vis spectroscopy (e.g., λ shifts in DMSO) .

Basic: What databases or tools are recommended for spectral data comparison?

Answer:

- Cambridge Structural Database (CSD) : Access >1 million entries for pyrazole-thiophene bond metrics (e.g., CSD refcode XXXX confirms typical bond lengths) .

- SDBS (Spectral Database for Organic Compounds) : Compare experimental NMR shifts with published data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.